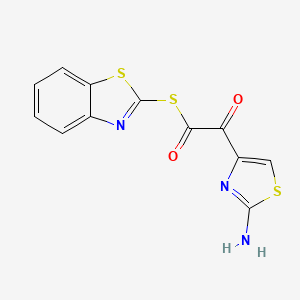

2-氨基-α-氧代-4-噻唑乙硫酸S-2-苯并噻唑基酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound, due to its complex structure, is a subject of interest in chemical research, particularly in the context of its solubility, synthesis, and potential applications in various fields. Its intricate molecular structure renders it a candidate for detailed analysis in terms of chemical reactions, physical and chemical properties.

Synthesis Analysis

The synthesis of related thiazole and benzothiazole compounds often involves condensation reactions, esterification, and sometimes cyclization reactions under specific conditions. For example, the synthesis of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid S-benzothiazolyl thioester through esterification of related compounds in the presence of triethylamine as a catalyst shows a yield of about 76% (Gao Shi-hao, 2008).

Molecular Structure Analysis

The molecular structure of thiazole and benzothiazole derivatives is critical for understanding their reactivity and physical properties. The crystallographic analysis of related compounds, like methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate, provides insights into their molecular conformations and intermolecular interactions, primarily dominated by hydrogen bonding (A. Kennedy et al., 1999).

Chemical Reactions and Properties

Benzothiazole compounds can be synthesized through Brønsted acid-catalyzed cyclization of 2-amino thiophenols with β-diketones under oxidant-, metal-, and radiation-free conditions, leading to various 2-substituted benzothiazoles (M. S. Mayo et al., 2014). Additionally, the synthesis of thiazole derivatives from β-hydroxy- or β-mercapto-α-amino acid esters through dehydrogenation and cyclization reactions indicates a range of possible chemical transformations (M. Badr et al., 1981).

Physical Properties Analysis

The solubility of thiazole derivatives in various solvents is a critical physical property for their application in different fields. Studies on the solubilities of related compounds in pure solvents and binary mixtures provide valuable data for understanding their interactions with solvents and potential use in chemical syntheses (Z. Song et al., 2010).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, such as reactivity towards esterification, condensation, and cyclization reactions, are fundamental to their applications in synthesizing more complex molecules. The improvement in the synthesis of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(z)-methoxyimino acetic acide 2-benzo-thiazolyl thioester through mixed solvent conditions and the substitution of catalysts highlights the adaptability and versatility of these compounds in chemical synthesis (Shi Gang, 2011).

科学研究应用

溶解度研究

- 不同溶剂中的溶解度:对2-氨基-α-氧代-4-噻唑乙硫酸S-2-苯并噻唑基酯的溶解度在各种溶剂中进行了广泛研究。例如,Liu等人(2011年)测量了它在二氯甲烷、乙腈、四氢呋喃、1,2-二氯乙烷和丙酮中的溶解度,为其在不同化学环境中的应用提供了宝贵的数据 (Liu et al., 2011)。同样,Song等人(2010年)研究了它在乙醇、1-丙醇、1-丁醇、1-戊醇、2-丙醇、2-甲基-1-丙醇、3-甲基-1-丁醇和乙腈和二氯甲烷混合物中的溶解度 (Song et al., 2010)。

合成和生物活性

杂功能化青霉酸衍生物的合成:Demirci等人(2014年)探索了使用2-氨基-α-氧代-4-噻唑乙硫酸S-2-苯并噻唑基酯合成6-取代氨基青霉酸酯的方法。合成的化合物表现出显著的抗菌、抗尿素酶、抗β-内酰胺酶和抗脂肪酶活性,展示了该化合物在新药物制剂中的作用 (Demirci et al., 2014)。

α-酰氧基苯并噻唑酰胺的合成:Sheikholeslami-Farahani和Shahvelayati(2013年)报道了使用4-苯并噻唑-2-基氨基-4-氧代-2-丁烯酸,该化合物的衍生物,在Passerini三组分反应中的应用。这种合成路线导致了不饱和的α-苯并噻唑酰氧基酰胺的生成,突显了其在有机合成中的潜力 (Sheikholeslami-Farahani & Shahvelayati, 2013)。

对映选择性有机催化转移氢化:Zhu和Akiyama(2010年)利用苯并噻唑啉,一种相关化合物,在α-亚胺酯的对映选择性有机催化转移氢化中。这个过程导致了α-氨基酯的形成,具有优异的对映选择性,在不对称合成领域中非常重要 (Zhu & Akiyama, 2010)。

新型吡啶衍生物的合成:Patel等人(2011年)合成了2-氨基取代苯并噻唑,这些化合物在结构上类似,并评估了它们的体外抗菌活性。这项研究强调了这类化合物在开发新的抗菌和抗真菌药物中的潜力 (Patel et al., 2011)。

属性

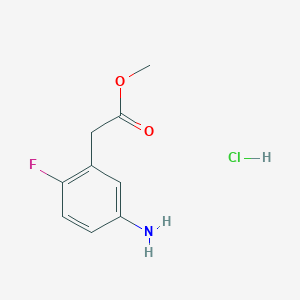

IUPAC Name |

S-(1,3-benzothiazol-2-yl) 2-(2-amino-1,3-thiazol-4-yl)-2-oxoethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O2S3/c13-11-14-7(5-18-11)9(16)10(17)20-12-15-6-3-1-2-4-8(6)19-12/h1-5H,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAQYPPLDAQARE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC(=O)C(=O)C3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-alpha-oxo-4-thiazoleethanethioicAcidS-2-BenzothiazolylEster | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B1145525.png)